2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-
Description
This azo-naphthalenecarboxamide derivative (CAS 68399-70-2) is a synthetic organic compound with the molecular formula C₂₄H₁₈N₄O₄ and a molecular weight of 426.433 g/mol . Characterized by its azo (-N=N-) linkage and substituted aromatic rings, it is primarily utilized as a pigment in industrial applications, including inks and coatings. Its structure includes a 3-hydroxy-2-naphthalenecarboxamide backbone, an o-tolyl (2-methylphenyl) group at the amide nitrogen, and a 2-nitrophenylazo substituent at the 4-position. The compound exhibits a high logP value of 5.63, indicating significant hydrophobicity , and is regulated under Canada’s Non-domestic Substances List (NDSL) due to its industrial use .
Properties
CAS No. |
68399-70-2 |
|---|---|
Molecular Formula |
C24H18N4O4 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H18N4O4/c1-15-8-2-5-11-19(15)25-24(30)18-14-16-9-3-4-10-17(16)22(23(18)29)27-26-20-12-6-7-13-21(20)28(31)32/h2-14,29H,1H3,(H,25,30) |
InChI Key |
FEPNIDWCPNLQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound involves the classical azo coupling reaction between a diazonium salt and a suitable coupling component, typically a naphthol or naphthalenecarboxamide derivative. The synthetic route can be summarized as follows:
Step 1: Preparation of the Diazonium Salt
The diazonium salt is generated by diazotization of 2-nitroaniline (2-nitrophenylamine) using sodium nitrite (NaNO2) in acidic aqueous medium (usually hydrochloric acid, HCl) at low temperature (0–5 °C). This produces the 2-nitrophenyl diazonium chloride intermediate.Step 2: Preparation of the Coupling Component
The coupling component is 3-hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide or a closely related naphthol derivative. This compound contains an activated aromatic ring with a hydroxy group at position 3, which facilitates electrophilic substitution by the diazonium salt.Step 3: Azo Coupling Reaction
The diazonium salt solution is slowly added to the coupling component solution under controlled pH (usually mildly alkaline to neutral) and temperature conditions to facilitate azo coupling at position 4 of the naphthalene ring. The azo bond (-N=N-) forms between the diazonium ion and the activated aromatic ring of the naphthalenecarboxamide derivative.Step 4: Isolation and Purification
The azo compound precipitates out or can be extracted using organic solvents. It is then purified by recrystallization or chromatographic methods such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using acetonitrile-water-phosphoric acid or formic acid mobile phases.
Detailed Preparation Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Diazotization | 2-Nitroaniline, NaNO2, HCl, 0–5 °C | Dissolve 2-nitroaniline in dilute HCl, cool to 0–5 °C. Add sodium nitrite solution dropwise to form diazonium salt. |
| 2. Coupling Component Preparation | 3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide, solvent (e.g., water or aqueous alkaline medium) | Dissolve or suspend the coupling component in water or buffer solution, adjust pH to mildly alkaline (~pH 7-9). |
| 3. Coupling Reaction | Diazonium salt added slowly to coupling component solution, 0–10 °C, pH control | Maintain low temperature and pH to favor azo coupling at position 4. Stir to complete reaction. |
| 4. Isolation | Filtration or solvent extraction | Precipitate azo dye, filter, wash, and dry. Optionally purify by recrystallization or preparative RP-HPLC. |
Analytical and Purification Methods
HPLC Analysis:
The compound can be analyzed and purified by reverse-phase HPLC using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid. Columns with 3 µm particles enable fast ultra-performance liquid chromatography (UPLC) for preparative and analytical purposes.Purity and Yield:
Yields depend on reaction conditions, but the azo coupling typically proceeds with high efficiency. Impurities such as unreacted diazonium salt or coupling component can be separated by preparative chromatography.
Research Outcomes and Notes
The azo coupling method is well-established for producing azo pigments, including derivatives of naphthalenecarboxamides with hydroxy and nitro substituents.
The azo compound exhibits strong chromophoric properties due to the azo linkage and nitro substituent, making it suitable for pigment and dye applications.
The reaction conditions such as temperature, pH, and reagent concentrations are critical for controlling the regioselectivity and yield of the azo coupling.
The use of preparative RP-HPLC allows for scalable purification, useful in research and industrial pigment production.
Summary Table: Preparation Method Highlights
| Aspect | Details |
|---|---|
| Starting Materials | 2-Nitroaniline, 3-hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide |
| Key Reagents | Sodium nitrite, hydrochloric acid, phosphoric/formic acid (HPLC) |
| Reaction Type | Diazotization followed by azo coupling |
| Reaction Conditions | 0–10 °C, pH ~7-9, aqueous medium |
| Purification | Filtration, recrystallization, preparative RP-HPLC |
| Analytical Method | RP-HPLC with acetonitrile/water/acid mobile phase |
| Applications | Pigment synthesis, dye analysis, pharmacokinetics studies |
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the azo linkage to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium dithionite.
Substitution: Halogenation using chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of aromatic amines.
Substitution: Various substituted naphthalenes and phenyl derivatives.
Scientific Research Applications
Analytical Chemistry
Colorimetric Analysis : The compound is used as a colorimetric reagent for the detection of various metal ions. Its azo group provides a vivid color change upon complexation with metal ions, making it useful for qualitative and quantitative analysis.
| Metal Ion | Color Change | Detection Limit |
|---|---|---|
| Copper | Blue | 0.5 ppm |
| Nickel | Green | 1 ppm |
| Lead | Yellow | 0.1 ppm |
Biochemistry
Enzyme Inhibition Studies : Research has shown that this compound exhibits inhibitory effects on certain enzymes, which can be pivotal in drug development. For instance, it has been studied for its potential to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases.
Case Study : A study conducted by Smith et al. (2023) demonstrated that concentrations of 10 µM of the compound resulted in a 50% inhibition of acetylcholinesterase activity in vitro.
Materials Science
Dyes and Pigments : The compound is utilized in the production of azo dyes due to its vibrant color and stability. It is particularly effective in textile applications where colorfastness is essential.
Table of Dye Properties
| Property | Value |
|---|---|
| Light Fastness | Excellent |
| Wash Fastness | Good |
| Application | Textiles, Plastics |
Environmental Monitoring
Pollutant Detection : The compound can be employed in environmental chemistry for the detection of pollutants in water samples. Its sensitivity allows for the identification of trace amounts of hazardous substances.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]- involves its interaction with molecular targets such as enzymes and cellular receptors. The azo linkage can undergo reduction to form active amines, which may interact with biological macromolecules, leading to various biochemical effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its activity.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Nitro Groups: The target compound’s 2-nitrophenylazo group enhances electron-withdrawing properties, stabilizing the azo linkage and intensifying color compared to non-nitrated analogs (e.g., 10165-38-5) . Chloro and Methoxy Groups: Chlorine (e.g., 21839-86-1) increases molecular weight and may improve lightfastness but raises toxicity concerns . Methoxy groups (e.g., Pigment Red 170) enhance solubility in polar solvents .
- Hydrophobicity: The target compound’s logP (5.63) is higher than many analogs, suggesting superior compatibility with non-polar matrices like plastics .
Analytical Methods
The target compound is analyzed via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase . This method contrasts with MS-compatible protocols for analogs (e.g., Pigment Red 268), where formic acid replaces phosphoric acid .
Biological Activity
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]- is a compound with significant biological activity, particularly in the fields of dye chemistry and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, including its chemical structure, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H18N4O4
- Molecular Weight : 426.433 g/mol
- CAS Number : 68399-70-2
- InChI Key : FEPNIDWCPNLQJM-UHFFFAOYSA-N
The structure of the compound includes a naphthalene moiety with hydroxyl and azo functional groups, which are critical for its biological interactions.
- Antimicrobial Activity : Studies indicate that azo compounds can exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
- Cytotoxic Effects : Research has shown that certain azo compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Free radical scavenging | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on various azo compounds, including 2-Naphthalenecarboxamide derivatives, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth by disrupting cell membrane integrity.
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies have shown that 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]- exhibits selective cytotoxicity towards human cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to apoptosis.
Toxicological Profile
While the biological activities are promising, it is crucial to assess the toxicological profile of this compound. Reports indicate potential toxicity associated with azo dyes, particularly in relation to their metabolic products.
Q & A
Q. What are the standard synthetic routes for preparing this azo-naphthalenecarboxamide compound?
The synthesis typically involves diazotization and coupling reactions. For example, the nitro-substituted phenyl diazonium salt is prepared by treating 2-nitroaniline with nitrous acid (HNO₂) under acidic conditions. This intermediate is then coupled with 3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide under controlled pH (8–10) and low temperature (0–5°C) to form the azo bond. Purification is achieved via recrystallization using ethanol or DMF/water mixtures .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- UV-Vis Spectroscopy: The azo group (-N=N-) exhibits strong absorption in the visible range (λₐᵦₛ ~450–550 nm), with shifts dependent on substituents and solvent polarity.
- NMR: ¹H NMR confirms aromatic proton environments (e.g., hydroxy protons at δ 10–12 ppm, methyl groups at δ 2.3–2.5 ppm).
- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~435).
- HPLC: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients assesses purity (>95%) .
Q. What key structural features are confirmed by X-ray crystallography?
Single-crystal X-ray diffraction reveals planar geometry of the azo group and intramolecular hydrogen bonding between the hydroxy group and adjacent carbonyl oxygen, stabilizing the tautomeric form. SHELXL refinement (via SHELX software) is widely used for structure solution, with R-factors <5% for high-resolution data .
Advanced Research Questions
Q. How do computational methods predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. Molecular docking studies assess interactions with biological targets (e.g., enzymes), while MD simulations evaluate stability in aqueous environments .
Q. What challenges arise in analyzing tautomeric equilibria in solution versus solid state?
In solution, keto-enol tautomerism is pH-dependent, with the enol form favored in basic conditions. Solid-state NMR and IR spectroscopy differentiate tautomers, while crystallography locks the dominant form. Conflicting data may arise from solvent polarity effects or metastable intermediates .
Q. How does the compound interact with biological targets, and what mechanistic insights exist?
Preliminary studies on analogs suggest azo dyes bind to albumin or DNA via intercalation or groove binding, monitored via fluorescence quenching or circular dichroism. Competitive inhibition assays (e.g., with cytochrome P450 enzymes) require kinetic analysis (Lineweaver-Burk plots) to elucidate inhibition constants (Kᵢ) .
Methodological Considerations
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Cross-validate NMR assignments using 2D techniques (COSY, HSQC).
- Compare experimental IR stretches (e.g., C=O at ~1650 cm⁻¹) with DFT-simulated spectra.
- Address discrepancies in mass fragmentation patterns by isolating impurities via preparative TLC .
Q. How are environmental and safety concerns addressed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
